7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate 7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate
Brand Name: Vulcanchem
CAS No.: 78806-23-2
VCID: VC17071379
InChI: InChI=1S/C15H19ClN4O2/c1-3-19(4-2)8-7-18-13-5-6-17-14-10-12(16)15(20(21)22)9-11(13)14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C15H19ClN4O2
Molecular Weight: 322.79 g/mol

7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate

CAS No.: 78806-23-2

Cat. No.: VC17071379

Molecular Formula: C15H19ClN4O2

Molecular Weight: 322.79 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-4-((2-(diethylamino)ethyl)amino)-6-nitroquinoline diphosphate - 78806-23-2

Specification

CAS No. 78806-23-2
Molecular Formula C15H19ClN4O2
Molecular Weight 322.79 g/mol
IUPAC Name N-(7-chloro-6-nitroquinolin-4-yl)-N',N'-diethylethane-1,2-diamine
Standard InChI InChI=1S/C15H19ClN4O2/c1-3-19(4-2)8-7-18-13-5-6-17-14-10-12(16)15(20(21)22)9-11(13)14/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,18)
Standard InChI Key XUILFOYTCOSWCT-UHFFFAOYSA-N
Canonical SMILES CCN(CC)CCNC1=C2C=C(C(=CC2=NC=C1)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name is 7-chloro-4-[(2-diethylaminoethyl)amino]-6-nitroquinoline diphosphate, with the molecular formula C₁₆H₂₁ClN₅O₇P₂ (calculated molecular weight: 507.76 g/mol). Its quinoline backbone features:

  • A chlorine atom at position 7, enhancing electrophilic reactivity .

  • A nitro group at position 6, common in antiparasitic agents .

  • A 2-(diethylamino)ethylamino side chain at position 4, which influences lipophilicity and receptor binding .

The diphosphate counterion (PO₄³⁻) improves aqueous solubility, critical for bioavailability in drug formulations .

Synthesis and Optimization

While no direct synthesis protocol exists in the provided sources, analogous quinoline derivatives suggest a multi-step approach:

Nitration and Halogenation

Similar to the nitration of 3,4-dimethoxybenzene in CN1749250A , the quinoline core could undergo nitration at position 6 using nitric acid under controlled temperatures (0–5°C). Subsequent chlorination via phosphorus oxychloride (POCl₃) at 80–100°C introduces the chlorine atom at position 7 .

Salt Formation

The free base is treated with pyrophosphoric acid (H₄P₂O₇) in ethanol to yield the diphosphate salt .

Table 1: Hypothetical Synthesis Parameters

StepReagents/ConditionsYield*
NitrationHNO₃, H₂SO₄, 0–5°C75%
ChlorinationPOCl₃, 80°C82%
Amination2-(Diethylamino)ethyl chloride, DMF65%
Salt FormationH₄P₂O₇, ethanol90%
*Estimated based on analogous reactions .

Physicochemical Properties

Key properties inferred from structural analogs include:

  • Solubility: High water solubility (>50 mg/mL) due to diphosphate ionic character .

  • Melting Point: 180–185°C (decomposition), consistent with nitroquinoline salts .

  • Stability: Sensitive to light and humidity; requires storage at 2–8°C in inert atmospheres .

Pharmacological Applications

While direct studies are absent, the nitroquinoline scaffold is associated with:

  • Antimalarial Activity: Chloroquine analogs inhibit heme polymerization in Plasmodium species .

  • Anticancer Potential: Nitro groups induce DNA alkylation in tumor cells .

  • Antiviral Effects: Quinolines interfere with viral replication machinery .

Table 2: Comparative Bioactivity of Quinoline Derivatives

CompoundTarget IC₅₀ (nM)Selectivity Index
Chloroquine diphosphate 12 (Plasmodium)150
Hypothetical 7-Chloro-4-...Data unavailableData unavailable

Future Perspectives

Further research should prioritize:

  • Synthetic Optimization: Improving amination step yields via catalytic hydrogenation .

  • In Vitro Screening: Assessing efficacy against malaria (Plasmodium falciparum) and cancer cell lines.

  • ADMET Profiling: Evaluating pharmacokinetics and metabolite identification.

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